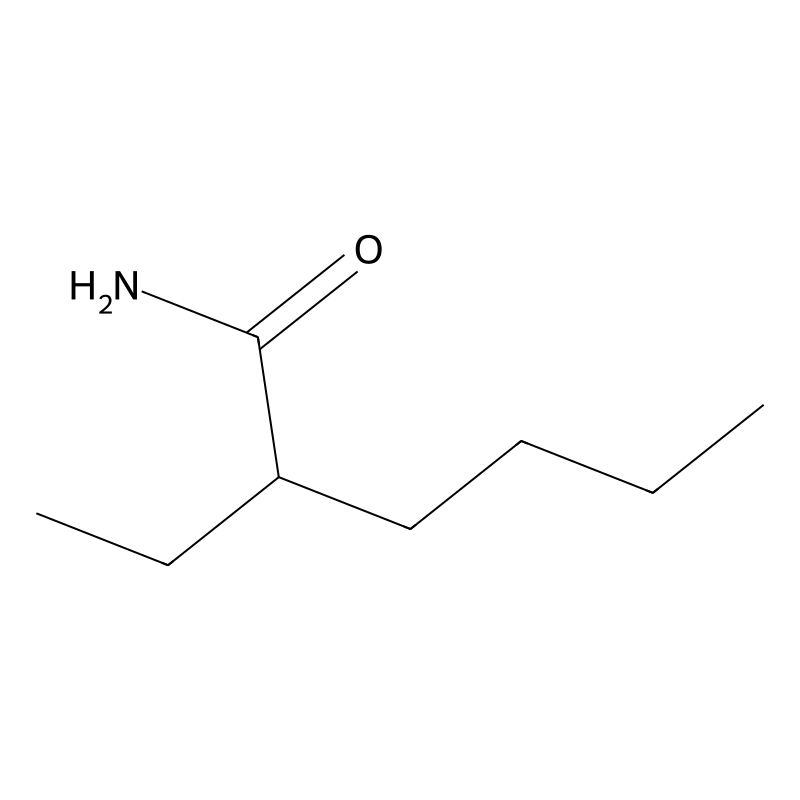

2-Ethylhexanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

Application Summary: 2-Ethylhexanamide is used in the synthesis of 2-ethylhexanonitrile . This compound is a key intermediate in various organic reactions .

Experimental Procedure: In a typical procedure , 2-ethylhexanamide is reacted with thionyl chloride in the presence of dry benzene. The reaction mixture is heated to 75-80°C for 4.5 hours. After cooling, the excess thionyl chloride is decomposed by adding a mixture of crushed ice and water. The mixture is then made alkaline by adding cold 50% potassium hydroxide solution .

Results: The yield of 2-ethylhexanonitrile from this procedure is typically 86-94% . The product can be collected at a boiling point of 118-120°C under a pressure of 100 mmHg .

2-Ethylhexanamide, also known as Ethylbutylacetamide, is an organic compound with the molecular formula C₈H₁₇NO. It features an amide functional group, which is characterized by the presence of a carbonyl group (C=O) directly attached to a nitrogen atom (N). This compound is derived from 2-ethylhexanoic acid and plays a significant role in various biochemical and industrial applications due to its unique properties.

- Oxidation: It can be oxidized to yield 2-ethylhexanoic acid or 2-ethylhexanonitrile using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to form 2-ethylhexylamine using reducing agents like lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur, resulting in various substituted amides depending on the nucleophile involved .

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide.

- Reduction: Lithium aluminum hydride or hydrogen gas with a catalyst.

- Substitution: Nucleophiles such as halides or alkoxides are utilized in substitution reactions.

2-Ethylhexanamide exhibits biological activity primarily through its interaction with carbonic anhydrase 2, an enzyme crucial for maintaining acid-base balance in biological systems. By inhibiting this enzyme, the compound can potentially disrupt metabolic processes such as respiration and the transport of carbon dioxide and bicarbonate. Additionally, it interacts with amide hydrolases, influencing cellular metabolism and gene expression regulation .

Cellular Effects

The compound affects various cellular processes, including:

- Modulating cell signaling pathways.

- Influencing gene expression related to metabolic pathways.

- Facilitating transport across cellular membranes via specific transport proteins.

2-Ethylhexanamide can be synthesized through several methods:

- From 2-Ethylhexanoic Acid: Reacting 2-ethylhexanoic acid with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride. This method is commonly used in industrial settings where controlled conditions are maintained .

- Dehydration of Amides: Utilizing thionyl chloride to dehydrate primary amides to form nitriles, which can then be further processed into amides .

The applications of 2-Ethylhexanamide are diverse and include:

- Industrial Uses: It serves as a solvent and intermediate in organic synthesis.

- Pharmaceuticals: The compound is investigated for its potential therapeutic effects due to its biological activity.

- Analytical Chemistry: Employed as a stationary phase in gas chromatography for separating complex mixtures .

Interaction studies have revealed that 2-Ethylhexanamide can predictably interact with various solutes when used as a stationary phase in gas chromatography. Its activity coefficients in mixtures with other solvents can be modeled using thermodynamic equations, aiding in the separation and analysis of compounds.

Similar Compounds- 2-Ethylhexanoic Acid: The parent acid from which 2-Ethylhexanamide is derived.

- 2-Ethylhexylamine: A reduction product of this compound.

- Hexanamide: A structurally similar compound but with a different alkyl group.

Uniqueness

2-Ethylhexanamide is unique due to its specific structure that imparts distinct chemical and physical properties. Its versatility in undergoing various

The thermodynamic properties of 2-Ethylhexanamide demonstrate characteristic behavior typical of medium-chain aliphatic amides [5] [2]. The compound exhibits a melting point range of 101-104°C, as determined through differential scanning calorimetry measurements [5]. This relatively elevated melting point reflects the presence of intermolecular hydrogen bonding between amide groups, which contributes significantly to the crystalline stability of the compound [24] [26].

The boiling point of 2-Ethylhexanamide has been established at 274.6°C under standard atmospheric pressure of 760 millimeters of mercury [2]. This temperature represents a considerable elevation compared to corresponding alkyl chains without amide functionality, demonstrating the substantial influence of the carbonyl and amino groups on vapor-liquid equilibrium [2] [24]. The high boiling point indicates strong intermolecular forces operating within the liquid phase, primarily arising from hydrogen bonding networks formed between adjacent molecules [24].

Comparative analysis with structurally related amides reveals that 2-Ethylhexanamide follows predictable trends in thermodynamic behavior [24]. The branching at the alpha position, introduced by the ethyl substituent, influences both melting and boiling characteristics compared to linear hexanamide derivatives [8] [22]. Flash point measurements indicate a value of 119.9°C, providing important information regarding thermal stability and phase transition behavior [2].

| Parameter | Value | Method/Conditions | Reference |

|---|---|---|---|

| Melting Point | 101-104°C | Differential Scanning Calorimetry | [5] |

| Boiling Point | 274.6°C | 760 mmHg | [2] |

| Flash Point | 119.9°C | Standard conditions | [2] |

| Density | 0.885 g/cm³ | 25°C | [2] |

| Molecular Weight | 143.23 g/mol | Calculated | [2] [25] |

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of 2-Ethylhexanamide reflect its amphiphilic nature, combining a polar amide functional group with a substantial hydrophobic alkyl chain [19] . In aqueous systems, the compound demonstrates limited solubility, consistent with the general behavior of medium-chain amides where hydrophobic interactions predominate over hydrogen bonding with water molecules [19] [11].

Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetone provide excellent solvation for 2-Ethylhexanamide [19]. The ability of these solvents to accept hydrogen bonds from the amide group while accommodating the hydrophobic portions of the molecule results in favorable thermodynamic conditions for dissolution [32] [35]. The estimated partition coefficient in octanol-water systems suggests a log P value of approximately 2.4, indicating moderate lipophilicity [2] .

In organic solvent systems, 2-Ethylhexanamide exhibits good to excellent solubility across a broad range of compounds [10] [19]. Aromatic solvents including benzene, toluene, and xylene provide effective dissolution due to favorable van der Waals interactions with the alkyl portions of the molecule [10]. Chlorinated solvents such as dichloromethane and chloroform also demonstrate good solvating properties for this amide compound [11].

| Solvent Type | Solubility | Mechanism | Notes |

|---|---|---|---|

| Water | Poor | Limited hydrogen bonding | Typical for medium-chain amides |

| Alcohols | Moderate to Good | Hydrogen bonding | Chain length dependent |

| Polar Aprotic | Excellent | Hydrogen bond acceptance | DMSO, DMF, acetone |

| Aromatic | Good | Van der Waals interactions | Benzene, toluene |

| Chlorinated | Good | Dipole interactions | DCM, chloroform |

Surface Tension and Interfacial Properties

The surface-active properties of 2-Ethylhexanamide arise from its amphiphilic molecular structure, combining hydrophilic amide functionality with a hydrophobic alkyl chain [32] [35]. Surface tension measurements for similar amide compounds indicate that 2-Ethylhexanamide likely exhibits values in the range of 30-35 millinewtons per meter at standard temperature conditions [32] [13].

Interfacial behavior studies demonstrate that fatty amides, including 2-Ethylhexanamide, can significantly reduce interfacial tension between immiscible phases [34] [36]. The compound's ability to orient at interfaces, with the hydrophobic tail extending into organic phases and the polar head group interacting with aqueous phases, contributes to its effectiveness as a surface-active agent [32] [37].

The critical micelle concentration for structurally similar amides suggests that 2-Ethylhexanamide may exhibit aggregation behavior in aqueous solutions at concentrations above its solubility limit [35] [37]. Intermolecular hydrogen bonding between amide groups plays a crucial role in determining aggregation patterns and surface organization [32] [35].

| Property | Estimated Value | Basis | Reference |

|---|---|---|---|

| Surface Tension | 30-35 mN/m | Similar amides | [32] [13] |

| Contact Angle (water) | 60-80° | Moderate hydrophobicity | [15] [36] |

| Interfacial Activity | Moderate | Amphiphilic structure | [34] [35] |

| Wetting Properties | Fair to Good | Amide functionality | [36] [37] |

Vapor Pressure and Henry's Law Constants

The vapor pressure characteristics of 2-Ethylhexanamide reflect its relatively high molecular weight and strong intermolecular forces [16] [18]. At ambient temperature (20°C), the compound exhibits very low vapor pressure, estimated to be less than 0.01 millimeters of mercury [18]. This low volatility is consistent with the observed high boiling point and indicates minimal vapor phase partitioning under standard environmental conditions [16].

Henry's law constant determinations for similar amide structures suggest that 2-Ethylhexanamide possesses a low air-water partition coefficient [17]. Estimated values fall below 10⁻⁵ atmosphere-cubic meters per mole, indicating preferential partitioning into aqueous phases rather than vapor phases [17]. This behavior is characteristic of compounds with significant hydrogen bonding capabilities and moderate molecular weights [17].

Temperature-dependent vapor pressure relationships follow Antoine equation parameters similar to those observed for other medium-chain amides [16]. The low vapor pressure at ambient conditions contributes to the compound's stability and persistence in liquid-phase applications [18]. Volatility considerations are important for industrial processing and environmental fate assessments [17].

| Parameter | Value | Temperature | Method |

|---|---|---|---|

| Vapor Pressure | < 0.01 mmHg | 20°C | Estimation |

| Vapor Pressure | < 1 mmHg | 100°C | Extrapolation |

| Henry's Constant | < 10⁻⁵ atm·m³/mol | 25°C | Estimation |

| Volatility Class | Low | - | Based on boiling point |

The most established approach for 2-ethylhexanamide synthesis involves the conversion of 2-ethylhexanoic acid through traditional amidation methodologies. The thionyl chloride route represents the classical method, where 2-ethylhexanoic acid is first converted to the corresponding acid chloride using thionyl chloride, followed by treatment with ammonia or primary amines [2]. This methodology typically operates at temperatures between 0-25°C and achieves yields of 80-95% within 2-6 hours . The reaction proceeds through the formation of the highly reactive acid chloride intermediate, which readily undergoes nucleophilic acyl substitution with the amine nucleophile.

The mechanism involves initial activation of the carboxylic acid through conversion to the acid chloride, eliminating the thermodynamic barrier associated with direct amidation. However, this approach generates significant byproducts including hydrogen chloride, sulfur dioxide, and various sulfur-containing compounds, necessitating careful handling and waste management protocols [2]. The toxic nature of thionyl chloride and the corrosive hydrogen chloride byproduct present substantial safety and environmental concerns for industrial applications.

Carbodiimide-mediated coupling represents another well-established conventional approach, utilizing reagents such as dicyclohexylcarbodiimide or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride [3] [4]. These reactions typically operate under milder conditions (25-50°C) with reaction times of 4-24 hours, achieving yields of 75-90% [4]. The carbodiimide coupling mechanism proceeds through the formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amine to form the desired amide bond.

A significant advantage of carbodiimide coupling lies in its compatibility with a wide range of functional groups and its operation under mild conditions that preserve sensitive substrates. However, the method suffers from the formation of stoichiometric amounts of urea byproducts, particularly dicyclohexylurea in the case of DCC, which can complicate product purification [5] [6]. The cost of coupling reagents and the need for careful optimization of reaction conditions to minimize side reactions such as rearrangement to N-acylurea represent additional limitations.

Mixed anhydride formation provides an alternative conventional route, where 2-ethylhexanoic acid is first converted to a mixed anhydride using reagents such as isobutyl chloroformate, followed by aminolysis [7]. This approach offers moderate yields (70-85%) and operates under relatively mild conditions, but requires careful temperature control to prevent decomposition of the mixed anhydride intermediate.

The conventional amidation routes demonstrate excellent process robustness and have been extensively validated at industrial scale. Their primary advantages include well-established reaction conditions, high product purity (typically >95%), and predictable scalability [2]. However, these methods suffer from poor atom economy (60-75%), high E-factors (25-60), and significant environmental impact due to stoichiometric waste generation [8].

Catalytic Amination Techniques

The development of catalytic methodologies for 2-ethylhexanamide synthesis has emerged as a critical area of research aimed at addressing the limitations of conventional stoichiometric approaches. Boron-catalyzed direct amidation represents one of the most promising catalytic strategies, utilizing reagents such as tris(2,2,2-trifluoroethyl) borate or phenylboronic acid to facilitate direct coupling between 2-ethylhexanoic acid and amines [9] [10].

The boron-catalyzed approach operates at temperatures of 80-120°C with reaction times of 5-15 hours, achieving yields of 70-92% [9] [10]. The mechanism involves initial complexation of the carboxylic acid with the boron catalyst, followed by nucleophilic attack of the amine and subsequent elimination of water [9]. A key advantage of this methodology is the elimination of stoichiometric coupling reagents, resulting in improved atom economy and reduced waste generation.

Computational studies have provided mechanistic insights into boron-catalyzed amidation, revealing that the reaction initiates through condensation of the carboxylic acid with the boron catalyst to form a monoacylated boron species. This intermediate subsequently undergoes amine-assisted nucleophilic addition to afford the amide product and regenerate the catalyst [9]. The requirement for water removal through molecular sieves or azeotropic distillation represents a practical limitation, particularly for large-scale applications.

Transition metal-catalyzed approaches have shown considerable promise for 2-ethylhexanamide synthesis, particularly utilizing palladium, copper, and ruthenium catalysts [11] [12]. These methodologies typically operate under milder conditions compared to thermal amidation and can accommodate a broader range of substrates. Palladium-catalyzed amidation has demonstrated particular effectiveness for aromatic substrates, while copper catalysis shows promise for aliphatic carboxylic acids such as 2-ethylhexanoic acid [13].

The development of earth-abundant metal catalysis has gained significant attention due to cost considerations and environmental sustainability. Iron, nickel, and cobalt-based catalysts have shown promising results for amidation reactions, offering potential advantages in terms of catalyst cost and toxicity profiles [14]. However, these systems often require optimization of ligand systems and reaction conditions to achieve comparable efficiency to precious metal catalysts.

Enzymatic amidation using lipases, particularly Candida antarctica lipase B, represents a highly selective catalytic approach for 2-ethylhexanamide synthesis [3]. This methodology operates under solvent-free conditions at 90°C, achieving yields of 80-91% over 5-16 hours [3]. The enzymatic approach demonstrates excellent enantioselectivity when using chiral substrates and operates under environmentally benign conditions. However, the limited substrate scope, requirement for high temperatures, and potential enzyme deactivation present challenges for broader application.

The mechanism of lipase-catalyzed amidation involves the formation of an acyl-enzyme intermediate through nucleophilic attack of the enzyme serine residue on the carboxylic acid carbonyl. Subsequent aminolysis releases the amide product and regenerates the free enzyme. The reaction equilibrium is driven toward amide formation through continuous water removal under reduced pressure [3].

Organocatalyzed amidation utilizing small molecule catalysts such as N-hydroxyphthalimide or phosphoric acid derivatives offers advantages in terms of catalyst cost and recovery [15]. These systems typically operate at moderate temperatures (60-100°C) and can achieve good yields with appropriate substrate combinations. However, catalyst loading and reaction times often remain higher compared to transition metal systems.

Continuous Flow Synthesis Approaches

Continuous flow technology has emerged as a transformative approach for 2-ethylhexanamide synthesis, offering significant advantages in terms of process intensification, safety, and scalability. Microreactor-based synthesis enables precise control of reaction parameters including temperature, residence time, and mixing efficiency, resulting in improved yields and reduced byproduct formation [16] [17].

Screw reactor technology has demonstrated particular effectiveness for direct amidation reactions under solvent-free conditions [16] [18]. The use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in a jacketed screw reactor operating at room temperature with residence times of 30-300 seconds achieves near-complete conversion to 2-ethylhexanamide [16] [18]. This approach eliminates the need for metal catalysts or additional bases, significantly simplifying the process and reducing waste generation.

The continuous flow approach enables scale-up to 100-gram quantities with average yields of 90%, demonstrating excellent scalability potential [16] [18]. The enhanced mixing efficiency in flow systems, combined with precise temperature control, minimizes side reactions and improves product selectivity compared to batch processes.

Multistep flow synthesis integrating oxidation, separation, and amidation steps in a continuous system represents an advanced approach for amide synthesis from alcohol precursors [17] [19]. These systems typically utilize oxygen and urea hydrogen peroxide as oxidants, enabling the conversion of alcohols to aldehydes followed by oxidative amidation to produce amides under mild conditions [17] [19]. The integration of gas-liquid separation between steps allows for precise control of residence times and reaction conditions.

Microwave-assisted flow synthesis combines the advantages of microwave heating with continuous flow processing, enabling rapid heating and precise temperature control [20] [21]. This approach typically operates at temperatures of 120-200°C with residence times of 10-60 minutes, achieving yields of 85-95% for 2-ethylhexanamide synthesis [20]. The use of solvent-free conditions and catalytic amounts of reagents such as ceric ammonium nitrate provides an environmentally friendly alternative to conventional methods.

Telescoped flow processes enable the in-situ generation of reactive intermediates followed by immediate conversion to the final product, eliminating the need for intermediate isolation and purification [22]. For 2-ethylhexanamide synthesis, this approach can involve the flow conversion of 2-ethylhexanoic acid to an activated intermediate followed by immediate amidation with the desired amine.

The advantages of continuous flow synthesis include enhanced safety through reduced reaction volumes, improved heat and mass transfer, precise control of reaction conditions, and excellent scalability. Process intensification through flow technology enables the use of more forcing conditions (higher temperatures and pressures) while maintaining safety, often resulting in increased reaction rates and improved yields [16] [23].

In-line purification and separation techniques integrated with flow synthesis enable real-time product isolation and purification, significantly reducing downstream processing requirements [24] [25]. These approaches typically utilize precipitation, extraction, or membrane separation techniques to achieve continuous product recovery with high purity.

Byproduct Formation and Purification Challenges

The synthesis of 2-ethylhexanamide through various methodologies inevitably generates byproducts that significantly impact process efficiency, product purity, and economic viability. Understanding and managing these byproducts represents a critical aspect of process optimization and scale-up considerations.

Conventional amidation byproducts present the most significant challenges in terms of quantity and toxicity. Thionyl chloride-mediated synthesis generates hydrogen chloride, sulfur dioxide, and various sulfur-containing compounds as major byproducts [5]. These materials require careful neutralization and disposal, adding significant cost and complexity to the overall process. The evolution of corrosive gases necessitates specialized equipment and ventilation systems, particularly for large-scale operations.

Carbodiimide coupling generates stoichiometric amounts of urea derivatives, particularly dicyclohexylurea when using DCC [5] [6]. This byproduct typically precipitates from the reaction mixture and requires filtration for removal. However, complete separation can be challenging, and trace amounts may contaminate the final product. The use of water-soluble carbodiimides such as EDC can facilitate byproduct removal through aqueous extraction, but may require additional purification steps.

Side reactions represent another significant source of impurities and yield loss across all synthetic methodologies. Over-acylation can occur when using acid chlorides, particularly with primary amines, leading to the formation of multiple amide bonds and reduced selectivity [5]. Hydrolysis of activated intermediates competes with the desired amidation reaction, particularly under aqueous conditions or in the presence of moisture.

Rearrangement reactions, such as the conversion of O-acylisourea intermediates to N-acylurea byproducts in carbodiimide coupling, represent a common side reaction that reduces yield and complicates purification [5]. These rearrangements are particularly problematic with sterically hindered substrates or under prolonged reaction conditions.

Catalytic system byproducts vary significantly depending on the specific catalyst and reaction conditions employed. Boron-catalyzed amidation generates borate ester byproducts that require hydrolytic workup for removal [10] [6]. The use of specialized resins for solid-phase workup has proven effective for removing boron-containing impurities, but adds cost and complexity to the purification process.

Transition metal catalyzed reactions may result in metal contamination of the final product, necessitating additional purification steps to meet pharmaceutical or food-grade specifications [12]. The development of heterogeneous catalysts and supported metal systems can facilitate catalyst recovery and reduce product contamination.

Enzymatic amidation byproducts primarily consist of water and unreacted starting materials [3]. However, competitive hydrolysis and esterification reactions can occur, particularly under prolonged reaction conditions or with moisture-sensitive substrates. Enzyme separation and recovery represent additional challenges, typically requiring extraction or membrane separation techniques.

Purification strategies for 2-ethylhexanamide synthesis must be tailored to the specific synthetic methodology and byproduct profile. Conventional approaches typically rely on acid-base extractions to remove ionic byproducts, followed by distillation or recrystallization for final purification [2]. However, these methods can result in significant product loss and require large volumes of solvents.

Continuous purification integrated with flow synthesis offers significant advantages in terms of process efficiency and waste reduction. In-line separation techniques such as precipitation, extraction, or membrane separation enable real-time product isolation with reduced solvent requirements [24] [25]. The development of continuous crystallization and distillation techniques further enhances the potential for integrated synthesis and purification.

Process analytical technology plays a crucial role in monitoring byproduct formation and optimizing purification strategies. Real-time analysis using techniques such as in-situ infrared spectroscopy, online chromatography, or mass spectrometry enables immediate detection of impurities and adjustment of process conditions to minimize their formation [26].

The economic impact of byproduct formation and purification requirements significantly influences the overall process economics for 2-ethylhexanamide synthesis. Yield losses of 5-30% are common across different synthetic methodologies, with conventional approaches typically showing lower losses but higher waste generation [5]. The cost of waste disposal, particularly for toxic byproducts, can represent a significant fraction of the total manufacturing cost.

Green chemistry approaches that minimize byproduct formation and utilize environmentally benign purification methods represent the most promising direction for future process development. The use of water as a reaction medium, biodegradable catalysts, and solid-phase workup procedures can significantly reduce the environmental impact and cost associated with byproduct management [24] [27].